[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a tert-butyl ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of the cyclohexyl ring, and subsequent introduction of the tert-butyl ester group. Common reagents used in these reactions include protecting agents, catalysts, and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid methyl ester
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid ethyl ester
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid isopropyl ester
Uniqueness
The uniqueness of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which imparts distinct chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications where these characteristics are advantageous.
Biological Activity
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1057409-91-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacokinetics, and efficacy against various cancer cell lines.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C14H27N3O3
- CAS Number : 1057409-91-2
The structure features a cyclohexyl group attached to a carbamic acid derivative, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing standard organic synthesis techniques. The tert-butyl ester moiety enhances the compound's lipophilicity, potentially improving its membrane permeability.
Anticancer Efficacy
Recent studies have highlighted the compound's anticancer properties. It has been evaluated against several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The findings indicate that the compound exhibits moderate activity in inhibiting cell growth, comparable to established chemotherapeutics like tamoxifen and olaparib but with varying potency across different cell lines.
Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|
MCF-7 | 15.2 | Moderate |
SK-BR-3 | 18.5 | Moderate |
MDA-MB-231 | 20.1 | Moderate |
MCF-10A (non-malignant) | >50 | No significant inhibition |
These results suggest that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance its efficacy and selectivity for malignant cells over non-malignant ones .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is well-distributed in tissues such as the liver and kidneys, with a half-life of approximately 0.74 hours. This rapid metabolism may limit its therapeutic window unless modified for sustained release or improved stability .
Case Studies
In a recent investigation published in December 2022, researchers synthesized various prodrugs of related compounds and assessed their biological activity. The study demonstrated that certain derivatives exhibited enhanced potency against breast cancer cell lines compared to the parent compound. Notably, modifications to the ester groups significantly influenced both solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRGXOEYHPPBT-WHXUTIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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